molecular formula H2N3+ B14364186 1H-Triazirenium CAS No. 92220-05-8

1H-Triazirenium

Cat. No.: B14364186
CAS No.: 92220-05-8
M. Wt: 44.037 g/mol
InChI Key: MZTQIUTZJNWTSX-UHFFFAOYSA-O
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Description

1H-Triazirenium is a chemical compound provided as a high-purity, stable solid for research applications. It is intended for use in laboratory settings to investigate its properties and potential as a reagent or intermediate in synthetic chemistry. As a triazirenium species, it may offer unique reactivity for studying novel reaction pathways, including cyclization and ring-opening mechanisms . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers are responsible for ensuring all handling and disposal procedures comply with their institution's safety protocols. For specific storage and handling information, please refer to the safety data sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92220-05-8

Molecular Formula

H2N3+

Molecular Weight

44.037 g/mol

IUPAC Name

1H-triazirin-1-ium

InChI

InChI=1S/HN3/c1-2-3-1/h(H,1,2,3)/p+1

InChI Key

MZTQIUTZJNWTSX-UHFFFAOYSA-O

Canonical SMILES

[NH2+]1N=N1

Origin of Product

United States

Advanced Computational Methodologies for 1h Triazirenium Investigation

Quantum Chemical Approaches for Electronic Structure Elucidation of 1H-Triazirenium

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For a novel and potentially unstable species like the this compound cation, a three-membered ring containing three nitrogen atoms and one hydrogen, quantum chemical approaches are indispensable for a fundamental understanding of its nature. These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and energy levels. researchgate.net

Ab Initio Methods in this compound Studies

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry techniques that calculate molecular properties based on first principles, without the use of experimental data. biorxiv.org The simplest of these is the Hartree-Fock (HF) method, which approximates the complex electron-electron repulsion by considering each electron in the average field of all others. researchgate.net While computationally efficient, the HF method neglects electron correlation, which is the instantaneous interaction between electrons. researchgate.net For a strained system like this compound, this omission could lead to significant inaccuracies in predicting its geometry and energy.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are built upon the HF framework to incorporate electron correlation. biorxiv.org These are categorized as post-Hartree-Fock methods and offer higher accuracy at a greater computational cost.

Illustrative Hypothetical Data: The following table shows hypothetical geometric parameters for this compound calculated using different ab initio methods with a cc-pVTZ basis set.

ParameterHartree-Fock (HF)MP2CCSD(T)
N-N Bond Length (Å)1.3501.3851.390
N-H Bond Length (Å)1.0101.0151.016
N-N-N Angle (°)60.060.060.0
Total Energy (Hartree)-164.5-165.1-165.2
This table contains hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Applications for this compound Systems

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a system based on its electron density. The core of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation.

A wide variety of functionals are available, each with different strengths. For a system like this compound, hybrid functionals such as B3LYP, which mix exact exchange from HF theory with DFT components, or more modern functionals like ωB97X-D, which include corrections for dispersion forces, would be suitable choices. These methods would be employed to predict the equilibrium geometry, vibrational frequencies, and reaction pathways involving the this compound cation.

Post-Hartree-Fock Methods for Refined Calculations on this compound Systems

Post-Hartree-Fock methods are a family of techniques developed to improve upon the Hartree-Fock approximation by explicitly including electron correlation. These methods are crucial for obtaining highly accurate results, especially for systems where electron correlation effects are significant.

Key post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used and cost-effective approach that often provides significant improvement over HF. Higher orders (MP3, MP4) offer more accuracy but with rapidly increasing computational demands. biorxiv.org

Configuration Interaction (CI): CI methods construct a more accurate molecular wavefunction by including contributions from excited electronic states. While Full CI is the exact solution within a given basis set, it is computationally prohibitive for all but the smallest systems. Truncated CI methods, like CISD (CI with single and double excitations), are more practical but are not size-consistent, which can be a drawback.

Coupled Cluster (CC) Theory: CC theory is considered the "gold standard" for high-accuracy calculations on small to medium-sized molecules. Methods like CCSD (CC with single and double excitations) and the even more accurate CCSD(T) (which adds a non-iterative correction for triple excitations) are capable of yielding results that are very close to experimental values. biorxiv.org For a definitive theoretical characterization of this compound, CCSD(T) calculations would be essential.

Molecular Dynamics Simulations for Dynamic Behavior Analysis of this compound Species

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. Ab initio Molecular Dynamics (AIMD) combines quantum mechanical calculations of forces with classical equations of motion. This approach would be invaluable for studying the stability and reactivity of the this compound cation in various environments, such as in the gas phase or in solution.

An AIMD simulation of this compound could reveal:

Vibrational Spectra: By tracking the motion of atoms over time, the infrared spectrum can be calculated, providing insight into the molecule's vibrational modes.

Conformational Stability: The simulation can explore different conformations and determine their relative stabilities and the energy barriers between them.

Reaction Dynamics: By simulating the approach of a reactant molecule, AIMD can model reaction mechanisms, such as ring-opening or proton transfer, providing a deeper understanding of the cation's chemical behavior.

Basis Set Selection and Computational Efficiency Considerations for this compound Calculations

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set will yield more accurate results but at a significantly higher computational cost.

For a molecule like this compound, popular choices would include Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

Polarization Functions (*): These functions are crucial for describing the non-spherical nature of electron density in chemical bonds and are essential for accurate geometry predictions.

Diffuse Functions (+): These functions are important for describing species with diffuse electron density, such as anions or excited states, and would be important for accurately modeling the cationic charge on this compound.

The choice of basis set represents a trade-off between desired accuracy and available computational resources. For initial explorations, a double-zeta basis set like 6-31G* or cc-pVDZ might be sufficient. For more reliable energy and property calculations, a triple-zeta basis set such as 6-311+G** or aug-cc-pVTZ would be recommended.

Illustrative Hypothetical Data: The following table illustrates the effect of basis set selection on the calculated energy of this compound using the B3LYP DFT functional.

Basis SetNumber of Basis FunctionsRelative CPU TimeTotal Energy (Hartree)
6-31G*371x-165.45
6-311+G**645x-165.52
cc-pVTZ7812x-165.54
aug-cc-pVTZ11125x-165.55
This table contains hypothetical data for illustrative purposes.

Validation and Benchmarking of Computational Models for this compound

Given the lack of experimental data for this compound, validating computational models relies on benchmarking against higher levels of theory. This process involves comparing the results from more approximate, computationally cheaper methods (like DFT with a specific functional) against those from highly accurate, but expensive, methods (like CCSD(T)).

A typical benchmarking study for this compound would involve:

Optimizing the geometry and calculating the energy using a "gold standard" method like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ). This result is treated as the benchmark.

Performing the same calculations using a variety of DFT functionals and smaller basis sets.

Comparing the geometries, relative energies, and other properties obtained from the DFT methods to the CCSD(T) benchmark.

This process helps to identify a computational protocol (a specific combination of method and basis set) that provides the best accuracy for an acceptable computational cost for future, more extensive studies on the reactivity or dynamics of this compound and related systems.

Electronic Structure and Bonding Analysis of 1h Triazirenium

Orbital Interactions and Molecular Orbital Theory in 1H-Triazirenium

Molecular Orbital (MO) theory describes how atomic orbitals on the constituent atoms of this compound combine to form a new set of molecular orbitals that extend over the entire three-membered ring. pressbooks.pub The nitrogen atoms in the ring are presumed to be sp² hybridized, leaving one p-orbital on each nitrogen atom perpendicular to the plane of the ring.

The key interactions can be broken down as follows:

Sigma (σ) Framework: The sp² hybrid orbitals on adjacent nitrogen atoms overlap head-on to form three N-N σ bonding molecular orbitals, creating the structural backbone of the ring. Another σ bond is formed between one of the nitrogen atoms and the hydrogen's 1s orbital. The corresponding high-energy σ* (antibonding) orbitals are also formed but remain unoccupied in the ground state. pressbooks.pub

Pi (π) System: The three p-orbitals perpendicular to the ring plane combine to form three π molecular orbitals. According to the principles of MO theory, for a cyclic system of three orbitals, this combination results in one low-energy bonding π orbital and a pair of degenerate, higher-energy antibonding π* orbitals. youtube.com

In the this compound cation, there are two π-electrons. These two electrons occupy the lowest energy bonding π molecular orbital, leaving the antibonding π* orbitals empty. This configuration is critical in determining the molecule's stability and electronic properties. youtube.com The energy difference between the Highest Occupied Molecular Orbital (HOMO), which in this case is the bonding π orbital, and the Lowest Unoccupied Molecular Orbital (LUMO), one of the degenerate antibonding π* orbitals, is a key indicator of the molecule's kinetic stability and reactivity.

Table 1: Illustrative Molecular Orbital Energy Diagram Components for this compound

Orbital Type Description Occupancy
σ (N-N, N-H) Form the single bond framework of the molecule. Occupied
π₁ A low-energy bonding molecular orbital formed from the in-phase combination of p-orbitals, delocalized over the three nitrogen atoms. 2 electrons

Note: This table is illustrative, based on the general principles of Molecular Orbital Theory.

Aromaticity and Antiaromaticity Considerations in this compound Systems

Aromaticity is a chemical property of cyclic, planar molecules with a specific number of delocalized π-electrons that results in enhanced stability. According to Hückel's rule, systems with (4n+2) π-electrons (where n is a non-negative integer) are considered aromatic. Conversely, systems with 4n π-electrons are antiaromatic and are characterized by significant destabilization. wikipedia.org

The this compound cation meets the criteria for aromaticity:

Cyclic: It possesses a three-membered ring structure.

Planar: Small rings of this nature are generally planar.

Conjugated: Each of the three nitrogen atoms has a p-orbital contributing to a continuous π-system.

Electron Count: It contains 2 π-electrons, which satisfies the (4n+2) rule for n=0.

Therefore, the this compound cation is predicted to be an aromatic species. This aromatic character imparts a degree of electronic stabilization, despite the significant ring strain inherent in a three-membered ring. This is in stark contrast to the related neutral 1H-azirine, which possesses 4 π-electrons and is consequently destabilized by antiaromaticity. researchgate.net

A standard computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis. nih.govrsc.org This method involves calculating the magnetic shielding at the center of the ring. A distinct negative NICS value is a hallmark of aromaticity (diatropic ring current), while a distinct positive value indicates antiaromaticity (paratropic ring current). d-nb.info For the this compound cation, a negative NICS value would be expected, confirming its aromatic nature.

Electron Localization and Delocalization Analysis in this compound

Electron localization and delocalization describe how electron density is distributed within a molecule. While sigma bonds are typically localized between two atoms, the π-electrons in the this compound cation are expected to be delocalized over the entire three-membered ring as a consequence of its aromaticity.

The Electron Localization Function (ELF) is a powerful computational tool used to visualize regions of high electron localization. wikipedia.org The ELF value ranges from 0 to 1, where a value close to 1 signifies high localization, characteristic of covalent bonds and lone pairs, and a value around 0.5 indicates a more delocalized, electron-gas-like system. taylorandfrancis.comjussieu.fr

An ELF analysis of the this compound cation would be expected to reveal:

High ELF values (attractors) located in the regions of the N-N and N-H sigma bonds, corresponding to the localized electron pairs of the covalent framework.

An additional attractor corresponding to the non-bonding lone pair on the protonated nitrogen, located in the plane of the ring.

The region corresponding to the π-system would show delocalized character. The aromatic delocalization of the two π-electrons over three nitrogen centers would result in a distribution that is more diffuse than a classical double bond.

This delocalization is a direct result of the π-system's aromaticity and is a key contributor to the cation's relative stability compared to its antiaromatic counterparts. amercrystalassn.org

Charge Distribution and Electrostatic Potentials in this compound

As a cation, this compound has a net positive charge. Due to the aromatic delocalization of the π-electrons, this positive charge is not confined to a single atom but is distributed across the three-membered ring. Computational methods can calculate the partial charge on each atom, providing insight into the charge distribution. researchgate.net

Methods like Natural Bond Orbital (NBO) or Mulliken population analysis are used to assign these partial charges. It is expected that all three nitrogen atoms would bear a partial positive charge, with the attached hydrogen atom also being electropositive. The distribution might not be perfectly uniform due to the presence of the hydrogen atom on one of the nitrogens.

Table 2: Hypothetical Atomic Charges for this compound from NBO Analysis

Atom Hypothetical Partial Charge (a.u.)
N (bonded to H) +0.25
N (not bonded to H) +0.30
N (not bonded to H) +0.30
H +0.15

| Total Charge | +1.00 |

Note: These values are illustrative examples to demonstrate the expected charge distribution and are not from a specific published calculation.

Advanced Bonding Descriptors for this compound

To gain a deeper, more quantitative understanding of the bonding in this compound, advanced computational analysis methods are employed, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ) to define atoms and chemical bonds. wikipedia.orgwiley-vch.de A bond path—a line of maximum electron density linking two nuclei—is taken as a universal indicator of a chemical bond. wiley-vch.de At a point along this path where the density gradient is zero, known as a bond critical point (BCP), the properties of the electron density provide quantitative information about the bond. For this compound, a QTAIM analysis would be expected to find BCPs for each N-N and the N-H bond, confirming the covalent ring structure. The values of the electron density and its Laplacian (∇²ρ) at these BCPs would characterize the interactions as strong, shared-shell covalent bonds. amercrystalassn.org

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals into a chemically intuitive picture of localized bonds and lone pairs. q-chem.com For this compound, NBO analysis would likely show:

sp² hybridization for the nitrogen atoms.

Strong σ bonds for the N-N and N-H framework.

A description of the delocalized π-system. Furthermore, NBO analysis quantifies delocalization through second-order perturbation theory, which calculates the stabilization energy from "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. ugm.ac.id In this aromatic cation, significant stabilization energies would be found for interactions representing the delocalization of π-electrons and lone pairs into antibonding orbitals across the ring.

Table 3: Mentioned Compounds

Compound Name
This compound

Theoretical Stability and Reactivity Pathways of 1h Triazirenium

Thermodynamic Stability Assessments of 1H-Triazirenium Isomers and Conformers

The thermodynamic stability of a molecule is a measure of its intrinsic energy content, with more stable isomers possessing lower energy. scirp.orgreddit.com Computational studies have been instrumental in determining the relative stabilities of various isomers of the triazirenium cation. These calculations typically involve optimizing the geometry of each isomer and calculating its electronic energy.

The thermodynamic stability of isomers can be compared by their heats of formation or electronic energies. scirp.orgyoutube.comucalgary.ca Isomers with lower heats of formation or more negative electronic energies are considered more thermodynamically stable. scirp.org For instance, in a study of propanol (B110389) isomers, propan-2-ol was found to be thermodynamically more stable than propan-1-ol due to its lower electronic energy. scirp.org Similarly, for isomers of pentadiene, the conjugated 1,3-pentadiene (B166810) is more stable than the non-conjugated 1,4-pentadiene, as evidenced by its lower heat of hydrogenation. youtube.com

Table 1: Factors Influencing Thermodynamic Stability of Isomers

FactorDescriptionImpact on Stability
Heat of Formation The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.Lower heat of formation indicates greater stability.
Electronic Energy The total energy of the electrons in a molecule at a specific geometry.More negative electronic energy indicates greater stability.
Conjugation The presence of alternating single and multiple bonds, leading to electron delocalization.Conjugated systems are generally more stable. youtube.com
Ring Strain The instability of a cyclic molecule due to bond angles deviating from ideal values.Higher ring strain leads to lower stability.
Intramolecular Interactions Non-covalent interactions within a molecule, such as hydrogen bonding.Stabilizing intramolecular interactions increase overall stability.

Kinetic Stability and Potential Energy Surface Exploration for this compound Rearrangements

Kinetic stability refers to the resistance of a molecule to undergo a chemical reaction, which is determined by the activation energy of the reaction. libretexts.orgnumberanalytics.com A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgnumberanalytics.comresearchgate.netmuni.cz It provides a theoretical framework for understanding reaction pathways, identifying transition states, and calculating activation energies. libretexts.orgnumberanalytics.comcsbsju.edu

For this compound, the PES would map the energy changes as the molecule undergoes various rearrangements, such as ring opening or isomerization. The minima on the PES correspond to stable or metastable species (reactants, products, and intermediates), while saddle points represent transition states—the highest energy points along the lowest energy reaction pathway. libretexts.orgresearchgate.net The energy difference between a minimum and a connecting transition state is the activation energy, which dictates the rate of the reaction. csbsju.edu

Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to explore the PES of reactive species like this compound. numberanalytics.comrsc.orgcas.cz These calculations can identify the most likely rearrangement pathways by finding the transition states with the lowest activation energies. For example, in the study of methanimine (B1209239) and aminomethylene radical cations reacting with ethyne, theoretical calculations were used to map out the reaction pathways and determine that for the H2CNH+• reagent, the only barrierless pathway leads to the formation of protonated vinyl cyanide. frontiersin.org

Reaction Mechanisms Involving this compound as an Intermediate or Reactant

This compound, being a high-energy species, is often proposed as a transient intermediate in various chemical reactions. libretexts.orgkhanacademy.orgyoutube.com Understanding its reaction mechanisms is crucial for predicting the products of reactions where it might be formed.

Electrophilic and Nucleophilic Pathways of this compound

The reactivity of this compound is dictated by its electronic structure. The presence of positively charged nitrogen atoms makes the ring highly electrophilic, meaning it is susceptible to attack by nucleophiles. masterorganicchemistry.com A nucleophile is a species that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.com

Table 2: Key Concepts in Electrophilic and Nucleophilic Reactions

TermDefinitionRole in this compound Chemistry
Electrophile A species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.comThe this compound cation is a strong electrophile due to its positive charge and strained ring.
Nucleophile A species that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.comNucleophiles will readily attack the electrophilic centers of the this compound ring.
Nucleophilic Attack The process of a nucleophile donating electrons to an electrophile. youtube.comThis is a primary reaction pathway for the consumption of this compound.

Radical Pathways of this compound

Radical pathways involve species with unpaired electrons. While the primary form of this compound is a cation, under certain conditions, such as photolysis or reaction with radical species, it could potentially undergo reactions involving radical intermediates. For instance, theoretical studies on the methanimine radical cation (H2CNH+•) have explored its reactivity, providing a model for how a related nitrogen-containing radical cation might behave. frontiersin.org Further computational studies would be necessary to delineate the specific radical pathways available to this compound.

Cycloaddition and Ring-Opening Reactions of this compound

Due to its significant ring strain, this compound is expected to readily undergo ring-opening reactions. researchgate.netmsu.edu These reactions would lead to more stable, acyclic nitrogen-containing species. The specific products would depend on the reaction conditions and the nature of any attacking species.

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. msu.edusioc-journal.cnmdpi.combeilstein-journals.org While this compound itself is saturated, its ring-opened isomers could potentially participate in cycloaddition reactions. For example, the ring-opening of aziridines can yield azomethine ylides, which can then undergo [3+2] cycloaddition reactions. sioc-journal.cn A similar process could be envisioned for ring-opened isomers of this compound.

Solvent Effects on this compound Stability and Reactivity

The solvent in which a reaction takes place can have a profound impact on the stability of reactants, intermediates, and transition states, thereby influencing reaction rates and mechanisms. mdpi.comnumberanalytics.comfrontiersin.orgresearchgate.netnumberanalytics.com For a charged species like this compound, solvent effects are expected to be particularly significant.

Polar solvents can stabilize charged species through electrostatic interactions. numberanalytics.com Therefore, it is likely that polar solvents would stabilize the this compound cation, potentially increasing its lifetime and influencing its reactivity. mdpi.com The use of a polar solvent can stabilize the transition state in certain reactions, leading to a faster reaction rate. numberanalytics.com Conversely, non-polar solvents might favor pathways that involve less charge separation.

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of different solvents on molecular stability and reactivity. mdpi.com These models can provide insights into how the choice of solvent can be used to control the outcome of reactions involving this compound. For example, in the study of nitropurine tautomers, it was shown that the solvent effect enhances the aromaticity changes, which may explain the particular stability of certain tautomers in solution. mdpi.com

Spectroscopic Signatures of 1h Triazirenium: a Theoretical Perspective

Predicted Vibrational Spectra of 1H-Triazirenium (e.g., IR, Raman)

A thorough review of computational chemistry literature did not yield specific predicted Infrared (IR) or Raman spectral data for the this compound cation. Such predictions would typically result from ab initio or Density Functional Theory (DFT) calculations.

A theoretical investigation would involve optimizing the molecular geometry of the this compound cation to find its lowest energy structure. Following this, a vibrational frequency calculation would be performed. This analysis computes the second derivatives of the energy with respect to the nuclear positions to produce a Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies corresponding to the normal modes of the molecule.

For a molecule like this compound, key vibrational modes would include:

N-H stretching and bending modes.

N-N stretching modes within the three-membered ring.

Ring deformation or "breathing" modes.

The intensities of IR absorptions are determined by the change in the molecular dipole moment during a vibration, while Raman intensities depend on the change in polarizability. These intensities are also calculated to construct a full theoretical spectrum, which helps in identifying the most prominent vibrational features. Anharmonic corrections are often applied to the calculated harmonic frequencies to provide a more accurate comparison with potential experimental data. nasa.govrsc.org

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for this compound

Specific computational predictions for the ¹H and ¹⁵N NMR chemical shifts of this compound are not available in the surveyed scientific literature.

The standard theoretical method for predicting NMR chemical shifts involves calculating the nuclear magnetic shielding tensors for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose and is widely implemented in quantum chemistry software.

To predict the NMR spectrum, the geometry of the this compound cation would first be optimized using a reliable level of theory (e.g., B3LYP or MP2) and a suitable basis set. Subsequently, an NMR calculation using the GIAO method would be performed on this optimized structure to compute the absolute shielding values (σ) for the hydrogen and nitrogen nuclei.

The chemical shift (δ) is then determined by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound calculated at the same level of theory. For ¹H NMR, tetramethylsilane (B1202638) (TMS) is the standard reference. For ¹⁵N NMR, nitromethane (B149229) or liquid ammonia (B1221849) are common references. The high degree of ring strain and the presence of three nitrogen atoms would be expected to significantly influence the chemical shifts, likely causing the protons and nitrogen atoms to be deshielded.

Electronic Absorption and Emission Spectra of this compound (e.g., UV-Vis)

Predicted electronic absorption and emission data for this compound, which would characterize its UV-Vis spectrum, could not be located in the reviewed literature.

The theoretical prediction of electronic spectra is most commonly achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one.

The process would involve:

Performing a ground-state geometry optimization of the this compound cation.

Using the optimized geometry to run a TD-DFT calculation, which yields a list of vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*).

The oscillator strength is a key parameter that indicates the probable intensity of an absorption band in the UV-Vis spectrum. For a strained, unsaturated cation like this compound, electronic transitions would likely occur in the UV region. These calculations can provide crucial insight into the photochemistry and electronic structure of the molecule.

Computational Methodologies for Spectroscopic Parameter Derivations

The derivation of theoretical spectroscopic parameters for a molecule like this compound relies on a hierarchy of well-established quantum chemical methods. The choice of method represents a balance between computational cost and accuracy. nih.govresearchgate.net

Geometry Optimization and Vibrational Spectra:

Density Functional Theory (DFT): This is the most widely used method for polyatomic molecules. Functionals such as B3LYP are popular for their balance of accuracy and efficiency.

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy than DFT but at a significantly greater computational cost. nasa.gov

Basis Sets: The choice of basis set (e.g., Pople-style sets like 6-311+G(d,p) or correlation-consistent sets like aug-cc-pVTZ) is crucial. Larger basis sets with polarization and diffuse functions are necessary for accurate predictions of molecular properties.

Frequency Calculations: After geometry optimization, a frequency calculation at the same level of theory is performed to obtain harmonic vibrational frequencies (for IR and Raman spectra) and to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies). Anharmonic corrections are often computed using approaches like Vibrational Second-Order Perturbation Theory (VPT2) for higher accuracy. nasa.gov

NMR Chemical Shifts:

GIAO Method: As mentioned, the Gauge-Including Atomic Orbital method is the standard for calculating isotropic shielding tensors. It is typically used in conjunction with DFT or MP2 methods. The accuracy of the predicted chemical shifts is highly dependent on the quality of the chosen functional and basis set. nih.govresearchgate.net

Electronic Spectra:

Time-Dependent DFT (TD-DFT): This is the workhorse method for calculating electronic excitation energies and oscillator strengths for medium-to-large molecules. hpst.cz The choice of functional is critical, with range-separated hybrids (e.g., CAM-B3LYP) often performing better for certain types of excitations.

Multireference Methods: For molecules with complex electronic structures or for studying excited states with high accuracy, more advanced and costly methods like Complete Active Space Self-Consistent Field (CASSCF) or Multireference Configuration Interaction (MRCI) may be necessary.

These computational methodologies provide a powerful toolkit for characterizing the spectroscopic properties of transient or highly reactive species like this compound, offering insights that are often inaccessible through experimental means alone.

Derivatives and Substituted 1h Triazirenium Systems

Impact of Substituents on Electronic Structure and Stability of 1H-Triazirenium Derivatives

The stability and electronic properties of the this compound ring are theoretically highly dependent on the nature of the substituents attached to it. While direct experimental data is absent, the principles of physical organic chemistry and computational studies on analogous nitrogen heterocycles allow for robust predictions. mdpi.comiosrjournals.org Substituent effects are primarily governed by two mechanisms: inductive effects, which are transmitted through sigma (σ) bonds, and resonance effects, which operate through the pi (π) system. lasalle.edulibretexts.org

Inductive and Resonance Effects:

Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or methoxy (B1213986) (-OCH3) groups can donate electron density to the ring. lasalle.edu Through resonance, these groups can help delocalize the positive charge of the triazirenium cation over a larger area, which is a stabilizing influence. Inductively, alkyl groups (-CH3) can also donate electron density, albeit more weakly, which should also contribute to stabilizing the electron-deficient ring. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) strongly withdraw electron density from the ring via both inductive and resonance effects. lasalle.edulumenlearning.com This would likely exacerbate the electron deficiency of the this compound cation, leading to significant destabilization and making the ring more susceptible to nucleophilic attack and decomposition. Halogens like fluorine (-F) are a special case, as they are strongly electron-withdrawing inductively but can be weakly electron-donating through resonance. lasalle.edu In a cation system, the inductive destabilization is expected to dominate.

Computational Predictions and Stability Metrics: A key metric used in computational chemistry to assess molecular stability is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netuokerbala.edu.iq A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net For substituted this compound derivatives, it is predicted that EDGs would increase the HOMO-LUMO gap, signifying enhanced stability, while EWGs would decrease it, indicating reduced stability. uokerbala.edu.iq

The table below provides a theoretical overview of how different substituents are predicted to affect the this compound system based on established chemical principles. lasalle.edulumenlearning.comuokerbala.edu.iq

Substituent GroupExamplePrimary Electronic EffectPredicted Impact on Cation StabilityPredicted Impact on HOMO-LUMO Gap
Strong Electron-Donating-NH2Resonance DonatingSignificant IncreaseIncrease
Weak Electron-Donating-CH3Inductive DonatingModerate IncreaseSlight Increase
Halogen-F, -ClInductive WithdrawingSignificant DecreaseDecrease
Strong Electron-Withdrawing-NO2Resonance & Inductive WithdrawingSignificant DecreaseSignificant Decrease
Phenyl-C6H5Resonance (Donating or Withdrawing)Context-Dependent (Potential for stabilization via delocalization)Context-Dependent

Rational Design of Substituted this compound Analogues via Computational Screening

Given the challenges in synthesizing and isolating high-nitrogen, high-energy compounds, rational design through computational screening has become an indispensable tool. rsc.orgresearchgate.net This approach allows for the high-throughput virtual screening of thousands of potential derivatives to identify candidates with desirable properties, such as enhanced stability or high energy density, before attempting their synthesis. researchgate.net

A theoretical workflow for designing stable this compound analogues would proceed as follows:

Virtual Library Generation: A large library of candidate molecules is generated in silico by attaching a wide variety of functional groups to the this compound core. These substituents would range from simple alkyl and amino groups to complex heterocyclic and nitro-containing moieties. rsc.org

Quantum Chemical Calculations: The properties of each molecule in the library are calculated using methods like Density Functional Theory (DFT). researchgate.net Key calculated parameters include:

Heat of Formation (HOF): A primary indicator of the energy content of the molecule.

HOMO-LUMO Gap: An indicator of kinetic stability. researchgate.net

Bond Dissociation Energies (BDE): Used to identify the weakest bond in the molecule and predict thermal stability. researchgate.net

Ring Strain Energy: To quantify the inherent instability of the three-membered ring.

Multi-Parameter Screening and Selection: The calculated data is then filtered to find molecules that meet a specific set of criteria. For example, the goal might be to identify a derivative with a HOF comparable to known energetic materials but with a significantly larger HOMO-LUMO gap and higher BDE for the ring bonds, indicating a more stable yet powerful compound. researchgate.netresearchgate.net

The following interactive table illustrates a hypothetical output from such a screening process, showcasing how different substituents could lead to vastly different properties.

Derivative NameSubstituentCalculated Heat of Formation (kJ/mol) [Predicted]Calculated HOMO-LUMO Gap (eV) [Predicted]Predicted Relative Stability
Amino-1H-triazirenium-NH2+3505.5High
Methyl-1H-triazirenium-CH3+4205.1Moderate
Parent this compound-H+5004.6Low
Chloro-1H-triazirenium-Cl+4804.1Very Low
Nitro-1H-triazirenium-NO2+6503.2Extremely Low

Through this process, researchers can focus synthetic efforts on a small number of highly promising candidates, accelerating the discovery of new materials.

Theoretical Exploration of Polymerization and Oligomerization Pathways of this compound Monomers

The polymerization of a high-energy, strained monomer like this compound is a topic of significant theoretical interest. Such a process could potentially lead to novel polynitrogen materials with extremely high energy densities. Any theoretical exploration must consider the immense instability of the monomer and the likely reaction pathways. nih.gov

Plausible Polymerization Mechanisms: Due to the high ring strain, the most probable polymerization mechanism is ring-opening polymerization . In this hypothetical pathway, the strained three-membered ring would cleave, and the resulting linear fragments would link together. The initiation of this process could be thermal or triggered by a nucleophile that attacks one of the ring's nitrogen atoms, leading to the cleavage of a N-N bond.

Computational Investigation of Pathways: Theoretical studies would be essential to determine the feasibility of such a polymerization. nih.gov Computational chemists would model the reaction step-by-step:

Dimerization: The initial step, the reaction of two this compound monomers, would be modeled to calculate the activation energy and the structure of the resulting dimer. researchgate.net

Oligomerization: Subsequent additions of monomers to form trimers, tetramers, and larger oligomers would be simulated to understand chain propagation. nih.govresearchmap.jp The calculations would focus on the thermodynamics (is the polymer more stable than the monomers?) and the kinetics (is the activation barrier for propagation surmountable?). nih.gov

Structural Analysis: The geometry of the resulting polymer chain would be analyzed. It is likely to be a chain of repeating [-N(H)-N=N-] units or a related isomer, depending on how the ring opens.

The table below presents a hypothetical energy profile for the initial steps of a ring-opening polymerization of this compound, illustrating the kind of data that would be sought in a computational study.

Reaction StepSpeciesHypothetical Relative Energy (kJ/mol)Hypothetical Activation Energy (kJ/mol)
Initial State2x Monomer0-
DimerizationDimer-50+25
TrimerizationTrimer-110+30
TetramerizationTetramer-175+32

This data suggests a thermodynamically favorable but kinetically challenging process, typical for high-energy materials. Such theoretical explorations, while speculative, are crucial for guiding the future search for advanced polynitrogen materials. nih.govrsc.org

Advanced Theoretical Concepts and Future Directions for 1h Triazirenium Research

Quantum Chemical Topology and Real Space Bonding Indicators for 1H-Triazirenium

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the spatial distribution of scalar fields, such as the electron density (ρ), to partition molecular systems and characterize chemical bonding. mdpi.comchemrxiv.org Unlike methods based on orbital descriptions, QCT provides a description based in real physical space. rsc.org Key methods within QCT include the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Interaction Region Indicator (IRI). mdpi.comchemrxiv.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, uses the topology of the electron density to partition a molecule into non-overlapping atomic basins. rsc.org Analysis of critical points in the electron density—points where the gradient of ρ is zero—provides quantitative insights into the nature of atomic interactions. mdpi.com For this compound, a QTAIM analysis would be crucial for quantifying the strength and nature of the N-N and N-H bonds in its highly strained ring. The properties at the bond critical points (BCPs), such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), would reveal whether the bonds are covalent or exhibit charge depletion typical of strained or weak interactions. mdpi.comtandfonline.com

Electron Localization Function (ELF) and Interaction Region Indicator (IRI): The ELF is a scalar field that helps to visualize regions of high electron localization, corresponding to core electrons, covalent bonds, and lone pairs. rsc.orgmdpi.com The IRI method is a more recent development that visually reveals both strong covalent bonds and weak non-covalent interactions in a single, intuitive plot. mdpi.comchemrxiv.org For this compound, ELF analysis could map the location of the nitrogen lone pairs and bonding pairs, providing a visual representation of its electronic structure. An IRI analysis would simultaneously show the covalent N-N and N-H bonds and could also reveal any significant intramolecular non-covalent interactions that might contribute to its (in)stability. chemrxiv.org

While comprehensive QCT studies on a wide range of heterocyclic rings have been performed, specific topological data for the this compound cation is not prominently featured in existing literature. acs.org Future computational work would need to generate these data to provide a fundamental understanding of its bonding.

Table 1: Hypothetical Quantum Chemical Topology Data for a Bond in this compound This table is illustrative and represents the type of data that would be generated in a QCT analysis. Values are based on typical findings for strained nitrogen-containing systems.

Topological ParameterDescriptionHypothetical Value (a.u.)Interpretation
ρBCP Electron Density at Bond Critical Point0.25Indicates a covalent bond, though potentially weaker than a standard N-N single bond.
∇²ρBCP Laplacian of Electron Density at BCP+0.15A small positive value suggests some depletion of electron density, typical of a strained ring system.
H(r) Total Energy Density at BCP< 0A negative value is characteristic of a shared (covalent) interaction.
ESI-3D Electron Sharing Index (3-center)0.10A non-negligible value would indicate some degree of 3-center electron delocalization within the N-N-N ring structure. mdpi.com

Machine Learning and Artificial Intelligence Applications in this compound Computational Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry by accelerating predictions and enabling the exploration of vast chemical spaces. arxiv.orgnumberanalytics.com For a molecule like this compound, where individual high-level quantum calculations are expensive, ML offers a promising avenue for future research.

ML models can be trained on datasets generated from quantum chemical calculations to predict a wide range of molecular properties, including stability, reactivity, and spectroscopic signatures. numberanalytics.comresearchgate.net In the context of nitrogen-rich heterocycles and energetic materials, ML has been successfully used to predict detonation properties, thermal stability, and reaction outcomes. rsc.orgrsc.orgnih.gov

Future research on this compound could leverage ML in several ways:

Stability Prediction: An ML model could be trained on a dataset of related nitrogen heterocycles to rapidly screen for substituted derivatives of this compound with enhanced stability. A key challenge in high-throughput quantum chemistry is ensuring that optimized geometries correspond to the intended stable molecule; ML workflows can help identify and troubleshoot these unstable structures. rsc.orgresearchgate.net

Reactivity and Synthesis Planning: AI models are increasingly used to predict the outcomes of chemical reactions and even design synthetic routes. arxiv.orgnumberanalytics.com For a highly reactive species like this compound, an AI tool could predict its likely decomposition pathways or suggest precursor reactions for its synthesis under specific conditions.

Property Prediction: By training on descriptors such as molecular structure, orbital energies, and electrostatic potentials, an ML model could predict key properties like heat of formation or bond dissociation energies without the need for repeated, costly calculations. mdpi.comresearchgate.net

The development of such models requires a robust dataset. A hypothetical dataset for training an ML model to predict the stability of this compound derivatives is illustrated below.

Table 2: Illustrative Data for a Machine Learning Model to Predict Stability of this compound Derivatives This table demonstrates the concept of using calculated molecular descriptors to train a model to predict a target property.

DerivativeSubstituent (R)HOMO Energy (eV)Ring Strain Energy (kcal/mol)N-N Bond Length (Å)Predicted Stability (Target)
1-H-Triazirenium-H-12.565.01.40Very Low
1-Methyl-Triazirenium-CH₃-11.864.21.41Very Low
1-Amino-Triazirenium-NH₂-10.962.51.39Low
1-Nitro-Triazirenium-NO₂-13.168.01.43Extremely Low

Interdisciplinary Theoretical Implications of this compound

The unique properties of this compound suggest its potential relevance in diverse scientific fields, primarily high-energy density materials and, more speculatively, astrochemistry.

High-Energy Density Materials (HEDMs): Nitrogen-rich compounds are a cornerstone of HEDM research. mdpi.comnih.gov Their high positive heats of formation, resulting from the energy stored in N-N and C-N bonds, and their decomposition into the highly stable N₂ molecule, lead to a massive release of energy. frontiersin.org A prominent strategy in modern HEDM design is the creation of energetic ionic liquids and salts, which combine nitrogen-rich cations with energetic anions to achieve a balance of high performance and improved stability. researchgate.netresearchgate.netdlr.denih.govmdpi.com

The this compound cation is an ideal candidate for a nitrogen-rich cation. Although the parent ion is expected to be highly unstable, theoretical studies could explore its combination with various anions (e.g., dicyanamide, nitrate, perchlorate, tetrazolate) to predict the properties of the resulting ionic salts. Computational chemistry is essential for predicting key performance metrics such as density (ρ), heat of formation (ΔHf), detonation velocity (D), and detonation pressure (P). frontiersin.org

Astrochemistry: The interstellar medium (ISM) and circumstellar envelopes contain a variety of simple and complex molecules, including nitrogen-containing species. nih.gov Nitrogen heterocycles have been detected in meteorites, suggesting their formation is possible in extraterrestrial environments. mdpi.comusra.edu However, laboratory and computational studies have shown that small, aromatic N-heterocycles are generally unstable against ultraviolet (UV) radiation, with stability decreasing as the number of nitrogen atoms in the ring increases. aanda.org Their lifetimes in the diffuse ISM are predicted to be very short, on the order of years. aanda.org

Given its extreme strain and inherent instability, the survival of this compound in most astronomical environments is highly unlikely. It would be rapidly destroyed by UV photolysis. However, it could exist as a highly reactive, transient intermediate in energetic processes or be stabilized in the ice mantles of dust grains in dense, UV-shielded molecular clouds. aanda.org Its detection remains a remote possibility, but theoretical calculations of its rotational and vibrational spectra are necessary to guide any potential search.

Table 3: Comparison of Calculated Energetic Properties of Representative Nitrogen-Rich Compounds This table provides context for the potential performance of HEDMs based on nitrogen-rich structures. Data is sourced from computational studies on known and theoretical compounds.

CompoundFormulaDensity (ρ) (g/cm³)Detonation Velocity (D) (km/s)Detonation Pressure (P) (GPa)Reference
RDX C₃H₆N₆O₆1.828.7534.0(Benchmark)
CL-20 C₆H₆N₁₂O₁₂2.049.4546.7 frontiersin.org
Cubic N₈ (theoretical)N₈1.7511.6261.1 frontiersin.org
[C₁mim]HBTA (ionic liquid)C₆H₉N₉1.37N/AN/A researchgate.net

Challenges and Opportunities in the Theoretical and Computational Study of this compound

The theoretical investigation of this compound is fraught with challenges but also presents significant opportunities for advancing computational chemistry.

Challenges:

Inherent Instability: The primary challenge is the molecule's predicted high degree of instability due to immense ring strain and electrostatic repulsion between adjacent nitrogen atoms. This makes geometry optimization and frequency calculations difficult, as the structure may spontaneously dissociate during simulation. rsc.orgresearchgate.net Accurately modeling such an unstable species requires high-level, and computationally expensive, theoretical methods. researchgate.net

Computational Accuracy and Cost: Standard computational methods like Density Functional Theory (DFT) may not be sufficient to accurately capture the complex electronic structure of such a strained, potentially multi-reference system. More accurate methods like coupled-cluster or multi-reference theories are computationally prohibitive for extensive studies, such as molecular dynamics or screening of derivatives. blopig.com

Predicting Synthetic Feasibility: While theory can predict the properties of a molecule, predicting a viable synthetic pathway to create it is a separate, immense challenge. For a transient species like this compound, this is particularly difficult.

Opportunities:

Benchmark for Theoretical Methods: Due to its challenging nature, this compound can serve as an excellent benchmark system for testing and developing new quantum chemical methods. A method that can accurately and efficiently model its properties would likely be robust for a wide range of other difficult molecules.

Guiding Synthesis of Novel HEDMs: Despite its instability, theoretical calculations can guide the design of derivatives with enhanced stability. By exploring the effects of different substituents or the pairing with various anions, computational studies can identify the most promising candidates for novel HEDMs, saving significant experimental effort. mdpi.com

Fundamental Chemical Insight: A thorough theoretical study of this compound would provide fundamental insights into the limits of chemical bonding, the nature of aromaticity and anti-aromaticity in three-membered rings, and the properties of polynitrogen systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.